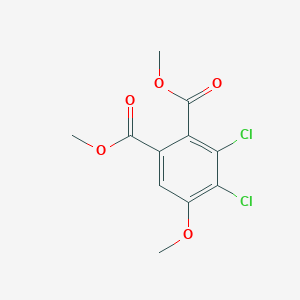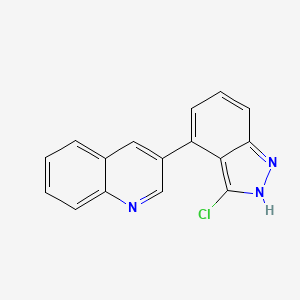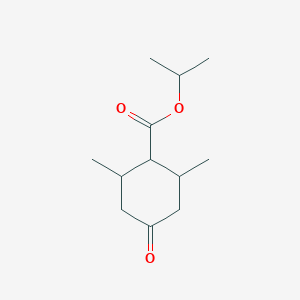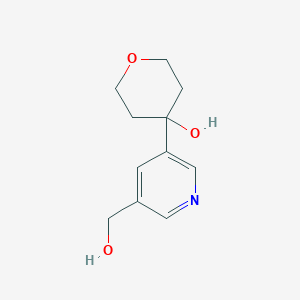
Dimethyl 3,4-dichloro-5-methoxyphthalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 3,4-dichloro-5-methoxyphthalate is a chemical compound with the molecular formula C₁₂H₈Cl₂O₃. It is a derivative of phthalic acid, where two chlorine atoms and one methoxy group are substituted on the benzene ring, and two methyl groups are attached to the carboxylic acid functions. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: Dimethyl 3,4-dichloro-5-methoxyphthalate can be synthesized through various synthetic routes. One common method involves the esterification of 3,4-dichloro-5-methoxyphthalic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar esterification processes. The reaction is conducted in large reactors with continuous monitoring of temperature and pressure to optimize yield and purity. The resulting product is then purified through crystallization or distillation techniques.
化学反应分析
Types of Reactions: Dimethyl 3,4-dichloro-5-methoxyphthalate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can reduce the compound.
Substitution: Halogenation reactions can be performed using reagents like chlorine (Cl₂) or bromine (Br₂) under controlled conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or their derivatives.
Reduction: Reduction reactions typically yield alcohols or other reduced forms of the compound.
Substitution: Substitution reactions can introduce additional halogen atoms or other substituents onto the benzene ring.
科学研究应用
Dimethyl 3,4-dichloro-5-methoxyphthalate is used in various scientific research applications due to its unique chemical properties. It is employed in organic synthesis, material science, and as an intermediate in the production of pharmaceuticals and agrochemicals. The compound's ability to undergo diverse chemical reactions makes it a valuable tool in research laboratories.
作用机制
The mechanism by which dimethyl 3,4-dichloro-5-methoxyphthalate exerts its effects depends on the specific application. In organic synthesis, it may act as a precursor or intermediate in the formation of more complex molecules. The molecular targets and pathways involved vary based on the reaction conditions and the presence of other reagents.
相似化合物的比较
Dimethyl 3,4-dichloro-5-methoxyphthalate is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Dimethyl phthalate: A simpler derivative of phthalic acid without chlorine or methoxy groups.
Dimethyl terephthalate: Another phthalate derivative with two methoxy groups on the benzene ring.
Dimethyl isophthalate: Similar to terephthalate but with different positioning of the methoxy groups.
These compounds differ in their chemical properties and applications, making this compound distinct in its utility and versatility.
属性
CAS 编号 |
57296-47-6 |
|---|---|
分子式 |
C11H10Cl2O5 |
分子量 |
293.10 g/mol |
IUPAC 名称 |
dimethyl 3,4-dichloro-5-methoxybenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C11H10Cl2O5/c1-16-6-4-5(10(14)17-2)7(11(15)18-3)9(13)8(6)12/h4H,1-3H3 |
InChI 键 |
ZBXFCGBYCCDYHX-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=C(C(=C1)C(=O)OC)C(=O)OC)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[(4a,7-Dihydroxy-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15358531.png)
![[6-(2-Morpholin-4-ylethylamino)pyridin-3-yl]boronic acid](/img/structure/B15358532.png)
![3-Iodobicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B15358534.png)






![tert-butyl N-[3-hydroxy-3-(3-methoxyphenyl)propyl]carbamate](/img/structure/B15358565.png)
![4,6-Dimethyl-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B15358568.png)
![Tert-butyl 4-[bis(1,3-dihydro-2-benzofuran-5-yl)-hydroxymethyl]piperidine-1-carboxylate](/img/structure/B15358577.png)

![4-[(4-Ethylpiperazin-1-yl)methyl]benzene-1,3-diol](/img/structure/B15358613.png)
